molecular formula C31H36O11 B1259216 Buddlenol B

Buddlenol B

Cat. No. B1259216
M. Wt: 584.6 g/mol
InChI Key: LCXGTSCVCJANHX-AATRIKPKSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Buddlenol B is a guaiacyl lignin that is found in Arabidopsis thaliana. It has a role as a plant metabolite. It is a member of 1-benzofurans, a dimethoxybenzene, a guaiacyl lignin, a member of phenols, a primary alcohol and a secondary alcohol. It derives from a guaiacylglycerol and a coniferol.

Scientific Research Applications

Chemical Constituents and Isolation

  • Buddlenol B, among other compounds, was identified in the stems of Aquilaria sinensis, isolated using various chromatographic methods, and their structures were confirmed through spectral analysis (Li et al., 2013).

Pharmacological Activities

  • Buddleja species, which contain Buddlenol B, have been investigated for their analgesic, anti-inflammatory, and antioxidant properties. For instance, Buddleja globosa and Buddleja officinalis have shown notable effects in these areas (Backhouse et al., 2008); (Pan et al., 2010).

Anti-inflammatory and Anti-Arthritic Effects

  • Compounds from Buddleja coriacea, including Buddlenol B, have been evaluated for their anti-inflammatory and anti-arthritic activity, indicating potential therapeutic uses for these conditions (Ticona et al., 2022).

Wound Healing Applications

  • Extracts from Buddleja species have been studied for their wound healing properties, with research focusing on anti-inflammatory and antioxidant activities, influenced by compounds such as Buddlenol B (Houghton et al., 2005).

Anti-neuroinflammatory Potential

  • Buddleja officinalis, containing Buddlenol B, has been used traditionally for inflammatory and neuronal diseases. Its extracts have shown inhibitory effects on pro-inflammatory gene expression in microglial cells (Oh et al., 2013).

Effects on Osteoblastic Cells

  • Linarin, isolated from Buddleja officinalis which contains Buddlenol B, was studied for its protective effects against oxidative stress in osteoblastic cells, indicating potential applications in bone health (Kim et al., 2011).

Phytochemical and Biological Evaluation

  • The study of Buddleja polystachya, which may contain Buddlenol B, revealed a variety of compounds with anti-inflammatory and hypoglycemic activities, suggesting diverse medicinal applications (Al Ati et al., 2015).

Cardio-Protective Effects

  • Buddleja saligna, containing Buddlenol B, was found to have cardio-protective effects in oxidative cardiopathy, potentially through antioxidant and enzyme-modulating activities (Erukainure et al., 2020).

Antinociceptive Activity

  • The methanol extracts of Buddleja globosa, which may include Buddlenol B, demonstrated significant antinociceptive activity in various pain models, supporting its traditional medicinal use (Backhouse et al., 2008).

Hepatoprotective Effects

  • Buddleja officinalis Maxim. flower extract, containing compounds like Buddlenol B, showed hepatoprotective effects against liver damage in experimental models, possibly via the AMPK pathway (Jung et al., 2017).

properties

Product Name

Buddlenol B

Molecular Formula

C31H36O11

Molecular Weight

584.6 g/mol

IUPAC Name

1-(4-hydroxy-3-methoxyphenyl)-2-[4-[3-(hydroxymethyl)-5-[(E)-3-hydroxyprop-1-enyl]-7-methoxy-2,3-dihydro-1-benzofuran-2-yl]-2,6-dimethoxyphenoxy]propane-1,3-diol

InChI

InChI=1S/C31H36O11/c1-37-23-12-18(7-8-22(23)35)28(36)27(16-34)41-31-25(39-3)13-19(14-26(31)40-4)29-21(15-33)20-10-17(6-5-9-32)11-24(38-2)30(20)42-29/h5-8,10-14,21,27-29,32-36H,9,15-16H2,1-4H3/b6-5+

InChI Key

LCXGTSCVCJANHX-AATRIKPKSA-N

Isomeric SMILES

COC1=CC(=CC2=C1OC(C2CO)C3=CC(=C(C(=C3)OC)OC(CO)C(C4=CC(=C(C=C4)O)OC)O)OC)/C=C/CO

Canonical SMILES

COC1=CC(=CC2=C1OC(C2CO)C3=CC(=C(C(=C3)OC)OC(CO)C(C4=CC(=C(C=C4)O)OC)O)OC)C=CCO

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Buddlenol B
Reactant of Route 2
Buddlenol B
Reactant of Route 3
Buddlenol B
Reactant of Route 4
Buddlenol B
Reactant of Route 5
Buddlenol B
Reactant of Route 6
Buddlenol B

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.